molecular formula C16H20N4O B278905 N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue: B278905
Poids moléculaire: 284.36 g/mol
Clé InChI: QIUUNFDYCXVCMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CTZ, is a chemical compound that belongs to the class of triazole derivatives. CTZ is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. CTZ has been extensively studied for its potential use in the treatment of erectile dysfunction (ED), pulmonary hypertension, and other cardiovascular diseases.

Mécanisme D'action

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a potent and selective inhibitor of PDE5, which is responsible for the degradation of cGMP in the smooth muscle cells of the corpus cavernosum. By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of the smooth muscle and increased blood flow to the penis. This compound also has vasodilatory effects on the pulmonary arteries, which improves exercise capacity and hemodynamics in patients with pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PDE5 and subsequent increase in cGMP levels. This compound has been shown to improve erectile function in patients with ED, as well as improve exercise capacity and hemodynamics in patients with pulmonary hypertension. This compound has also been shown to have anti-inflammatory and anti-oxidative effects in various animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments include its potent and selective inhibition of PDE5, as well as its well-established pharmacological profile. The limitations of using this compound in lab experiments include its high cost, limited availability, and potential for off-target effects.

Orientations Futures

There are several future directions for research on N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is the development of novel this compound analogs with improved pharmacological properties and reduced side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidative effects of this compound.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the condensation of 4-methylbenzylhydrazine with cyclohexanone to form the intermediate cyclohexylidenehydrazine. The latter is then reacted with ethyl acetoacetate to yield the corresponding 1,2,4-triazole derivative. The final step involves the carboxylation of the triazole ring with chloroacetyl chloride to form this compound.

Applications De Recherche Scientifique

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been widely studied for its potential use in the treatment of ED, pulmonary hypertension, and other cardiovascular diseases. This compound has been shown to increase the levels of cGMP in the smooth muscle cells of the corpus cavernosum, leading to relaxation of the smooth muscle and increased blood flow to the penis. This compound has also been shown to improve exercise capacity and hemodynamics in patients with pulmonary hypertension.

Propriétés

Formule moléculaire

C16H20N4O

Poids moléculaire

284.36 g/mol

Nom IUPAC

N-cyclohexyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H20N4O/c1-12-7-9-14(10-8-12)20-11-17-15(19-20)16(21)18-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21)

Clé InChI

QIUUNFDYCXVCMV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3CCCCC3

SMILES canonique

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3CCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.